1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine
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Description
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine, also known as 3-Cl-2,2-difluoroamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. This compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Neuropharmacology and Psychoactive Effects
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine (referred to as mCPP ) is a psychoactive substance with stimulant and hallucinogenic effects similar to those associated with ecstasy (MDMA) . Researchers study mCPP to understand its interactions with neurotransmitter systems, receptor binding, and its impact on mood, cognition, and behavior.
Forensic Toxicology and Drug Testing
In forensic science, mCPP detection plays a crucial role. Researchers develop sensitive and selective methods (such as potentiometric sensors) to identify mCPP in biological samples, especially in cases of illicit drug use or overdose .
Supramolecular Chemistry and Ionophores
Researchers explore mCPP’s interactions with supramolecular architectures. For instance, a supramolecular ionophore—[Na(15-crown-5)][BPh4]—has been used for selective recognition of mCPP. This approach combines 15-crown-5 and sodium tetraphenylboron, resulting in a sensitive and selective sensor .
properties
IUPAC Name |
1-(3-chlorophenyl)-2,2-difluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJQEJSVBLTNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,2-difluoroethan-1-amine |
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